(E)-N-[5-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
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Overview
Description
(E)-N-[5-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that includes a nitroaniline moiety, a thiadiazole ring, and a phenylprop-2-enamide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[5-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide typically involves a multi-step process:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic conditions.
Introduction of the Nitroaniline Moiety: The nitroaniline group is introduced through a nucleophilic substitution reaction, where a nitroaniline derivative reacts with an appropriate electrophile.
Coupling with Phenylprop-2-enamide: The final step involves coupling the thiadiazole derivative with phenylprop-2-enamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole ring, where nucleophiles can replace the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, thiadiazole derivatives, including this compound, have shown promising activities such as antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Medicine
In medicine, the compound is being investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including infections and cancer.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its applications in the field of materials science are also being explored.
Mechanism of Action
The mechanism of action of (E)-N-[5-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The nitroaniline moiety can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The thiadiazole ring can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but the compound’s ability to interfere with cellular processes makes it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one: Known for its anti-tubercular activity.
5-(4-Chlorobenzyl)sulfanyl-1,3,4-thiadiazole-2-yl derivatives: Studied for their antimicrobial properties.
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid: An intermediate for ceftaroline fosamil, an antibiotic.
Uniqueness
What sets (E)-N-[5-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the nitroaniline moiety, thiadiazole ring, and phenylprop-2-enamide group allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-N-[5-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4S2/c25-16(11-6-13-4-2-1-3-5-13)21-18-22-23-19(30-18)29-12-17(26)20-14-7-9-15(10-8-14)24(27)28/h1-11H,12H2,(H,20,26)(H,21,22,25)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQZYOGSCYVOGE-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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